3-Cyanobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOFQPCBIZPXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384586 | |

| Record name | 3-cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3118-68-1 | |

| Record name | 3-cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide to 3-Cyanobenzenesulfonamide (CAS: 3118-68-1)

3-Cyanobenzenesulfonamide is a bifunctional aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating both a sulfonamide group and a nitrile moiety, makes it a valuable synthon for creating diverse molecular architectures. The sulfonamide group is a well-established pharmacophore, famously present in sulfa drugs and a wide array of other therapeutic agents, including diuretics and carbonic anhydrase inhibitors.[1][2] The nitrile group, while also a feature in some active molecules, serves as a versatile chemical handle, readily convertible into other functional groups such as amines, carboxylic acids, or tetrazoles, thus enabling extensive structural diversification. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3-Cyanobenzenesulfonamide, with a focus on its utility for researchers and professionals in drug discovery.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 3-Cyanobenzenesulfonamide is typically a powder at room temperature.[3] Key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of 3-Cyanobenzenesulfonamide

| Property | Value | Source(s) |

| CAS Number | 3118-68-1 | [3][4][5] |

| Molecular Formula | C₇H₆N₂O₂S | [3][4] |

| Molecular Weight | 182.20 g/mol | [3][6][7] |

| Appearance | Powder | [3] |

| Melting Point | 151-156 °C | [3][4][6] |

| Boiling Point | 392.5 °C (at 760 mmHg) | [4] |

| Density | 1.47 g/cm³ | [4] |

| IUPAC Name | 3-cyanobenzenesulfonamide | [4][5] |

| SMILES String | NS(=O)(=O)c1cccc(c1)C#N | [3][6] |

| InChI Key | LTOFQPCBIZPXFH-UHFFFAOYSA-N | [3][4][6] |

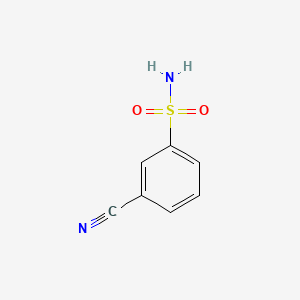

Caption: 2D Chemical Structure of 3-Cyanobenzenesulfonamide.

Synthesis and Reactivity

While specific, detailed industrial synthesis routes for 3-Cyanobenzenesulfonamide are proprietary, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. A common approach for synthesizing aromatic sulfonamides involves the chlorosulfonation of an aromatic ring followed by amination.

Proposed Synthetic Workflow

The synthesis could logically start from 3-bromobenzonitrile. This pathway involves converting the bromide to a sulfonyl chloride, which is then readily converted to the desired sulfonamide. This multi-step process leverages common and well-understood reactions in organic synthesis.

Caption: Plausible synthetic route for 3-Cyanobenzenesulfonamide.

Protocol Explanation:

-

Lithiation and Sulfonylation: 3-Bromobenzonitrile is treated with an organolithium reagent like n-butyllithium (n-BuLi) to perform a halogen-metal exchange, creating a lithiated intermediate. This highly reactive species is then quenched with sulfur dioxide (SO₂).

-

Chlorination: The resulting sulfinate salt is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to yield the key intermediate, 3-cyanobenzenesulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonium hydroxide (NH₄OH), to displace the chloride and form the final 3-Cyanobenzenesulfonamide product.

Chemical Reactivity

The reactivity of 3-Cyanobenzenesulfonamide is dictated by its three main components: the aromatic ring, the sulfonamide group, and the nitrile group.

-

Aromatic Ring: The ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the cyano and sulfonamide groups.

-

Sulfonamide Group: The protons on the sulfonamide nitrogen are acidic and can be deprotonated with a base. This anion can then be alkylated or acylated, providing a common site for molecular elaboration in drug design.

-

Nitrile Group: The cyano group is a highly versatile functional group. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (e.g., using H₂/Pd, LiAlH₄).

-

Reacted with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

-

Applications in Drug Discovery and Development

The primary utility of 3-Cyanobenzenesulfonamide for drug development professionals lies in its role as a scaffold or building block for synthesizing targeted therapeutic agents. The benzenesulfonamide motif is particularly renowned for its ability to target metalloenzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[1] The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, anchoring inhibitors to the Zn²⁺ ion in the enzyme's active site.[2]

Derivatives of benzenesulfonamide are among the most studied classes of CA inhibitors.[8][9] The 3-cyano-substituted benzene ring of this molecule provides a vector for modification. By using the reactivity of the nitrile group, researchers can introduce various substituents to probe the enzyme's active site cavity, aiming to enhance potency and selectivity for specific CA isoforms (e.g., the tumor-associated CA IX over off-target isoforms like CA I and CA II).[2]

Caption: Generalized mechanism of carbonic anhydrase inhibition.

Other Potential Therapeutic Areas

The structural motifs accessible from 3-Cyanobenzenesulfonamide are relevant in other therapeutic contexts. For instance, sulfonamide derivatives have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, often through mechanisms independent of CA inhibition.[2][10] The ability to convert the nitrile to other functional groups opens avenues for exploring diverse pharmacological targets.

Spectroscopic Characterization

Structural elucidation of 3-Cyanobenzenesulfonamide and its derivatives relies on standard spectroscopic techniques. While specific spectra should be run for each sample, the expected characteristics can be predicted.

-

Infrared (IR) Spectroscopy: Key expected peaks include a sharp, medium-intensity absorption around 2230 cm⁻¹ for the C≡N nitrile stretch, two distinct bands for the S=O stretches of the sulfonamide group (approx. 1350 and 1160 cm⁻¹), and N-H stretching bands around 3350-3250 cm⁻¹.[11]

-

¹H NMR Spectroscopy: The aromatic region should display a complex multiplet pattern for the four protons on the benzene ring. The two protons of the -NH₂ group would likely appear as a broad singlet.[12]

-

¹³C NMR Spectroscopy: Distinct signals are expected for the six aromatic carbons, with the carbon attached to the cyano group and the carbon attached to the sulfonamide group being readily identifiable. The nitrile carbon itself would appear further downfield (approx. 118-120 ppm).[12]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 182.20, with characteristic fragmentation patterns corresponding to the loss of SO₂NH₂ or other fragments.[13]

Safety, Handling, and Storage

As a laboratory chemical, 3-Cyanobenzenesulfonamide must be handled with appropriate precautions. It is classified as an irritant.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [3][6] |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][6] |

| Target Organs | Respiratory system | [3][6] |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[3][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid generating dust.[14] Ensure adequate ventilation during use.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

-

Ingestion: If swallowed, rinse mouth and seek medical advice.

-

References

-

ResearchGate. Selected examples of biologically active cyanamide derivatives of types.... [Link]

-

Stenutz. 3-cyanobenzenesulfonamide. [Link]

-

MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

Chem 117 Reference Spectra Spring 2011. 1H, 13C NMR data. [Link]

-

Figure S22. 1H NMR, Mass and IR spectra of compound (21b). [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

-

PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

Ht..~SONHR. Solubility of ampholytic sulfonamides. [Link]

-

PMC - NIH. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

PubChem. Benzenesulfonamide, 3-amino-. [Link]

-

Hans Reich NMR Collection. NMR Spectroscopy. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

PMC - NIH. Study on the Combined Toxicities and Quantitative Characterization of Toxicity Sensitivities of Three Flavor Chemicals and Their Mixtures to Caenorhabditis elegans. [Link]

-

CP Lab Safety. 3-Cyanobenzenesulfonamide, min 98%, 10 grams. [Link]

-

Chemigran Pte Ltd. 3-Aminobenzenesulfonamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. 3-Cyanobenzenesulfonamide 97 3118-68-1 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3118-68-1 | 3-Cyanobenzenesulfonamide - AiFChem [aifchem.com]

- 6. 3-Cyanobenzenesulfonamide 97 3118-68-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ekwan.github.io [ekwan.github.io]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a cornerstone of medicinal chemistry. Its derivatives have yielded a multitude of therapeutic agents, primarily through the targeted inhibition of carbonic anhydrases. This guide focuses on a specific, yet intriguing, member of this family: 3-Cyanobenzenesulfonamide. The introduction of a cyano group at the meta position of the benzene ring presents a unique electronic and steric profile, warranting a thorough investigation of its physicochemical properties. Understanding these fundamental characteristics is paramount for any researcher aiming to unlock its therapeutic potential, predict its behavior in biological systems, and design novel derivatives with enhanced efficacy and safety profiles. This document serves as a comprehensive technical resource, amalgamating established theoretical principles with practical, field-proven experimental methodologies to provide a holistic understanding of 3-Cyanobenzenesulfonamide.

Core Molecular Attributes and Physicochemical Data

A foundational understanding of a molecule begins with its intrinsic properties. These parameters govern its behavior from the benchtop to biological systems, influencing everything from solubility and formulation to target engagement and pharmacokinetic profile.

Chemical Identity

-

IUPAC Name: 3-Cyanobenzenesulfonamide

-

Synonyms: 3-Sulfamoylbenzonitrile

-

CAS Number: 3118-68-1[1]

-

Molecular Formula: C₇H₆N₂O₂S[1]

-

Molecular Weight: 182.20 g/mol [1]

Physicochemical Parameters: A Tabulated Summary

The following table summarizes the key physicochemical properties of 3-Cyanobenzenesulfonamide. It is important to note that while some experimental data is available, other values are predicted based on robust computational models due to the limited availability of direct experimental measurements in publicly accessible literature. Such predictions are invaluable in the early stages of research for guiding experimental design.

| Property | Value | Method | Source(s) |

| Melting Point | 152 °C | Experimental | [1] |

| Boiling Point | 420.7 ± 47.0 °C | Predicted | [2] |

| Water Solubility | 11.96 g/L (at 24 °C) | Predicted | [2] |

| pKa | 10.34 ± 0.60 | Predicted | [2] |

| LogP | 0.20568 | Computed | ChemScene |

Expert Insight: The predicted pKa of 10.34 suggests that the sulfonamide proton is weakly acidic. This is a critical parameter as the ionization state of the sulfonamide group is pivotal for its binding to the zinc ion within the active site of carbonic anhydrases. The predicted LogP value indicates a relatively low lipophilicity, which has significant implications for its solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Scientific Rationale: The Significance of the Sulfonamide Scaffold and the Cyano Moiety

The therapeutic relevance of benzenesulfonamides is intrinsically linked to their ability to act as potent inhibitors of carbonic anhydrases (CAs). These ubiquitous metalloenzymes play crucial roles in a variety of physiological processes, and their dysregulation is implicated in numerous pathologies.

Mechanism of Action: Targeting Carbonic Anhydrase

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibition of carbonic anhydrases. It coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle of CO₂ hydration. The acidic nature of the sulfonamide proton is a determining factor in this interaction.

The introduction of a cyano (-C≡N) group at the meta-position of the benzene ring is a strategic chemical modification. The cyano group is a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton and the overall electronic distribution of the aromatic ring. This, in turn, can modulate the binding affinity and selectivity for different carbonic anhydrase isoforms.

Therapeutic Potential: From Anticancer to Antimicrobial Applications

The overexpression of certain carbonic anhydrase isoforms, particularly CA IX and CA XII, is a hallmark of many solid tumors, where they contribute to the acidification of the tumor microenvironment and promote cancer cell proliferation and invasion. Consequently, selective inhibitors of these isoforms are actively pursued as anticancer agents.[3][4] Furthermore, bacterial CAs are emerging as novel targets for antimicrobial drug development. The diverse pharmacological activities of benzenesulfonamide derivatives also include anti-inflammatory, anticonvulsant, and diuretic effects.[5][6] While specific studies on 3-Cyanobenzenesulfonamide are limited, its structural similarity to known CA inhibitors strongly suggests its potential in these therapeutic areas.

Experimental Protocols for Physicochemical Characterization: A Self-Validating Approach

To ensure the scientific integrity and reproducibility of research, the adoption of standardized and validated experimental protocols is essential. The following sections detail the step-by-step methodologies for determining the key physicochemical properties of 3-Cyanobenzenesulfonamide.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise endothermic peak corresponding to the melting transition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of dry, powdered 3-Cyanobenzenesulfonamide into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is recorded as the melting point.

Workflow Diagram:

Determination of Aqueous Solubility by the Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-Cyanobenzenesulfonamide to a known volume of purified water in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification:

-

Prepare a series of standard solutions of 3-Cyanobenzenesulfonamide of known concentrations.

-

Analyze the standard solutions and the supernatant sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve from the standard solutions and determine the concentration of the supernatant.

-

Workflow Diagram:

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a precise and reliable method for determining the pKa of a compound by monitoring the pH change of a solution upon the addition of a titrant. The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

-

Solution Preparation: Prepare a ~1 mM solution of 3-Cyanobenzenesulfonamide in a suitable solvent system (e.g., a co-solvent mixture if aqueous solubility is low). Add an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standard acid solution (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Workflow Diagram:

Sources

- 1. 3-cyanobenzenesulfonamide [stenutz.eu]

- 2. 3-Aminobenzenesulfonamide CAS#: 98-18-0 [m.chemicalbook.com]

- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

An In-Depth Technical Guide to 3-Aminobenzenesulfonamide: Structure, Properties, and Applications

A Note on Nomenclature: This guide focuses on 3-Aminobenzenesulfonamide (CAS No: 98-18-0). While the initial query mentioned "3-Cyanobenzenesulfonamide," the vast body of scientific literature, chemical databases, and commercial availability points to the amino-analogue as the compound of significant interest for research and development. It is presented here as the likely intended subject for a comprehensive technical overview.

Introduction

3-Aminobenzenesulfonamide, also known as metanilamide, is a primary aromatic amine and a foundational organic building block.[1][2] It consists of a benzene ring substituted at the meta-positions with an amino group and a sulfonamide group.[3] While structurally simple, this arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable scaffold in medicinal chemistry and materials science. Its most prominent role is as a key pharmacophore for the development of carbonic anhydrase inhibitors, a class of drugs with applications ranging from glaucoma treatment to anticancer therapies.[4][5]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the molecular structure, physicochemical properties, spectroscopic signature, synthesis, and critical applications of 3-Aminobenzenesulfonamide, grounded in established scientific principles and authoritative data.

Section 1: Molecular Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. 3-Aminobenzenesulfonamide is precisely defined by its unique combination of identifiers and physical characteristics.

Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 3-aminobenzenesulfonamide | [2] |

| CAS Number | 98-18-0 | [1][2][6] |

| Molecular Formula | C₆H₈N₂O₂S | [1][2][7] |

| Molecular Weight | 172.20 g/mol | [1] |

| Synonyms | Metanilamide, m-Aminobenzenesulfonamide, m-Sulfamoylaniline | [2][8] |

| InChI Key | JPVKCHIPRSQDKL-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cccc(c1)S(N)(=O)=O |

Molecular Structure

The spatial arrangement of the amino and sulfonamide groups on the benzene ring is critical to the molecule's reactivity and biological activity.

Caption: Molecular structure of 3-Aminobenzenesulfonamide.

Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection, purification methods, and formulation development.

| Property | Value | Reference |

| Appearance | White to light red/green crystalline powder | |

| Melting Point | 141-143 °C | |

| Solubility | Sparingly soluble in cold water; soluble in boiling water, ethanol, and other polar organic solvents. | [3] |

| pKa (Predicted) | 10.34 ± 0.60 | [3] |

Section 2: Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity. The key is to understand which structural features give rise to specific spectral signals.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups. The presence of two distinct N-H stretching regions is a hallmark of this molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Structural Feature |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) and Sulfonamide (-SO₂NH₂) |

| 3100 - 3000 | C-H Stretch (aromatic) | Benzene Ring |

| 1650 - 1580 | N-H Bend / C=C Stretch (aromatic) | Amine / Benzene Ring |

| 1350 - 1300 | S=O Stretch (asymmetric) | Sulfonamide (-SO₂NH₂) |

| 1180 - 1150 | S=O Stretch (symmetric) | Sulfonamide (-SO₂NH₂) |

| 900 - 675 | C-H Bend (out-of-plane) | Meta-disubstituted Aromatic Ring |

Causality Insight: The two peaks often seen for the primary amine N-H stretch are due to symmetric and asymmetric stretching modes.[9] The sulfonamide N-H stretches can overlap with this region but are typically also observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. Protons on the aromatic ring will appear in the downfield region (approx. 6.8-7.5 ppm) with a characteristic splitting pattern for a 1,3-disubstituted system. The two protons of the primary amine (-NH₂) and the two protons of the sulfonamide (-SO₂NH₂) will appear as broad singlets that are exchangeable with deuterium oxide (D₂O), a key validation step.[10]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of six distinct aromatic carbons, four of which are bonded to hydrogen and two (ipso-carbons) are substituted. The carbon attached to the electron-donating amino group will be shifted upfield relative to the others, while the carbon attached to the electron-withdrawing sulfonamide group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z value corresponding to the molecular weight (~172.03 g/mol for the exact mass).

-

Key Fragmentation: Common fragmentation pathways for arylsulfonamides include the loss of the sulfonamide moiety or parts of it, such as loss of SO₂ (m/z -64) or SO₂NH₂ (m/z -80). This fragmentation pattern provides self-validating evidence for the presence and connectivity of the sulfonamide group.

Section 3: Synthesis and Reactivity

Understanding the synthesis of 3-Aminobenzenesulfonamide is crucial for its application as a building block. A common and logical synthetic route begins with a readily available starting material like nitrobenzene.

Exemplary Synthesis Protocol

This multi-step protocol is a self-validating system where the success of each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods described above.

Step 1: Chlorosulfonation of Nitrobenzene

-

Carefully add nitrobenzene dropwise to an excess of chlorosulfonic acid at 0-5°C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 60-70°C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and pour it cautiously onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to yield 3-nitrobenzenesulfonyl chloride.

-

Causality: The nitro group is a meta-director, ensuring the incoming chlorosulfonyl group adds at the 3-position.

-

Step 2: Amination of 3-Nitrobenzenesulfonyl Chloride

-

Add the 3-nitrobenzenesulfonyl chloride portion-wise to a cooled, concentrated aqueous ammonia solution.

-

Stir the mixture vigorously for several hours, allowing it to warm to room temperature.

-

The resulting precipitate, 3-nitrobenzenesulfonamide, is filtered, washed with water, and dried.

-

Trustworthiness: The formation of a new solid and a change in TLC mobility confirms the displacement of the chloride.

-

Step 3: Reduction of the Nitro Group

-

Suspend the 3-nitrobenzenesulfonamide in a suitable solvent, such as ethanol or water.

-

Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or use catalytic hydrogenation (e.g., H₂, Pd/C).[11]

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the catalyst or iron oxides.

-

Cool the filtrate to crystallize the product. The pH may need to be adjusted to neutral to facilitate precipitation.

-

Filter the final product, 3-Aminobenzenesulfonamide, wash with a minimal amount of cold solvent, and dry.

Synthesis Workflow Diagram

Caption: A typical synthetic pathway for 3-Aminobenzenesulfonamide.

Section 4: Core Applications in Drug Discovery

The primary value of 3-Aminobenzenesulfonamide in modern research lies in its role as a privileged scaffold in drug design, most notably as an inhibitor of carbonic anhydrases (CAs).

The Carbonic Anhydrase Inhibitor Pharmacophore

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms are overexpressed in various disease states, making them attractive drug targets.

-

CA II and Glaucoma: Inhibition of CA II in the eye reduces aqueous humor production, lowering intraocular pressure.

-

CA IX and Cancer: CA IX is a transmembrane isoform highly expressed in hypoxic tumors, contributing to acidosis of the tumor microenvironment and promoting cancer cell survival and metastasis.[4]

The unsubstituted sulfonamide group (-SO₂NH₂) of 3-Aminobenzenesulfonamide is the critical zinc-binding group. It coordinates to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻), effectively blocking the enzyme's catalytic activity. The aromatic ring serves as a scaffold to which other substituents can be attached to achieve isoform selectivity and modulate pharmacokinetic properties.

Caption: Pharmacophore model of sulfonamide binding to the CA active site.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of 3-Aminobenzenesulfonamide is essential for user safety. The following information is derived from typical Safety Data Sheets (SDS).

GHS Hazard Identification

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [2][12] |

| H319 | Causes serious eye irritation | [2][12] |

| H335 | May cause respiratory irritation | [2] |

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[12]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[8][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

3-Aminobenzenesulfonamide is more than a simple organic compound; it is a versatile and powerful tool in the arsenal of researchers and drug developers. Its well-defined structure, characterized by predictable spectroscopic properties and accessible through robust synthetic methods, makes it an ideal starting point for chemical innovation. Its proven utility as a zinc-binding pharmacophore, particularly in the design of carbonic anhydrase inhibitors, continues to drive research into new therapeutics for a range of human diseases. A thorough understanding of its properties, synthesis, and safety is paramount to unlocking its full potential in the laboratory and beyond.

References

-

3-Cyanobenzenesulfonamide, min 98%, 10 grams - CP Lab Safety. CP Lab Safety. [Link]

-

Benzenesulfonamide, 3-amino-. PubChem, National Center for Biotechnology Information. [Link]

-

Chem 117 Reference Spectra Spring 2011. Silverstein, R. M., et al. [Link]

-

Figure S22. 1H NMR, Mass and IR spectra of compound (21b). ResearchGate. [Link]

-

3-Aminobenzenesulfonamide. WorldOfChemicals. [Link]

-

Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete, YouTube. [Link]

- Synthetic method of p-aminobenzenesulfonamide.

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. MDPI. [Link]

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

-

Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]

-

Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society. [Link]

-

3-Aminobenzenesulfonamide. CAS Common Chemistry. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. ChemComplete, YouTube. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

-

Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. National Institutes of Health (NIH). [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 3-Aminobenzenesulfonamide [dyestuffintermediates.com]

- 8. fishersci.com [fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. prepchem.com [prepchem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Solubility Profiling of 3-Cyanobenzenesulfonamide: A Framework for Prediction and Experimental Determination

An In-depth Technical Guide

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Cyanobenzenesulfonamide in organic solvents. Recognizing the limited availability of public domain solubility data for this specific compound, this document emphasizes the theoretical principles and practical methodologies required by researchers, scientists, and drug development professionals to generate reliable solubility profiles. We will explore the predictive power of Hansen Solubility Parameters (HSP) and detail a robust, self-validating experimental protocol for solubility measurement.

Introduction to 3-Cyanobenzenesulfonamide

3-Cyanobenzenesulfonamide (CAS 3118-68-1) is an aromatic organic compound featuring both a cyano (-C≡N) and a sulfonamide (-SO₂NH₂) functional group. Its molecular structure suggests a unique combination of polarity, hydrogen bonding potential, and aromatic character, making its solubility behavior complex and highly dependent on the chosen solvent system. The sulfonamide moiety is a well-established pharmacophore in a vast array of therapeutic agents, while the cyano group is a versatile synthetic handle and can participate in specific intermolecular interactions.[1][2] Accurate solubility data is a cornerstone of pharmaceutical development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides the necessary tools to establish that data.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Before embarking on empirical studies, a theoretical estimation of solubility can systematically guide solvent selection, saving time and resources. The principle of "like dissolves like" is quantitatively expressed through solubility parameters. While several models exist, the Hansen Solubility Parameters (HSP) offer a nuanced, three-dimensional approach well-suited for molecules with multiple functional groups.[3][4]

HSP decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

Each molecule (solute and solvent) can be defined by a point in this three-dimensional Hansen space. The likelihood of dissolution is high when the Hansen parameters of the solvent are close to those of the solute. This "distance" (Ra) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

Where subscripts 1 and 2 refer to the solvent and solute, respectively. A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius (R₀).

Table 1: Hansen Solubility Parameters for 3-Cyanobenzenesulfonamide and Select Organic Solvents

| Compound/Solvent | CAS | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| 3-Cyanobenzenesulfonamide (Solute, Estimated) | 3118-68-1 | 19.5 | 12.5 | 10.0 |

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

Note: Solvent HSP values are adapted from published data.[7] The solute values are illustrative estimates.

Caption: Conceptual diagram of a Hansen Solubility Sphere.

Experimental Solubility Determination: A Validated Protocol

Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its simplicity and reliability.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C and 37 °C for pharmaceutical relevance) is critical for data consistency and thermodynamic calculations.[8]

-

Use of Excess Solute: Adding an excess of the solid ensures that the resulting solution is saturated, representing the equilibrium point between the dissolved and undissolved states.

-

Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium. Undersaturation can result from insufficient equilibration time.

-

Phase Separation: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or composition. Centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is a robust method.

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying aromatic compounds like 3-Cyanobenzenesulfonamide due to its high sensitivity, specificity, and accuracy. A validated calibration curve is essential for this step.

Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess amount (e.g., 10-20 mg) of 3-Cyanobenzenesulfonamide to a known volume (e.g., 2 mL) of the selected organic solvent in a glass vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for 30 minutes to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of 3-Cyanobenzenesulfonamide.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the results in mg/mL and mole fraction.

Caption: Shake-Flask method for solubility determination.

Interpreting Results and Influencing Factors

The solubility of 3-Cyanobenzenesulfonamide will be governed by the interplay between its own physicochemical properties and those of the solvent.

-

Solvent Polarity: Polar aprotic solvents like DMSO and acetone are expected to be good solvents. The polar sulfonamide group and the cyano group can interact favorably with the solvent dipoles.[9]

-

Hydrogen Bonding: The two N-H protons on the sulfonamide group are hydrogen bond donors, and the oxygen atoms and the nitrogen of the cyano group are hydrogen bond acceptors. Protic solvents like ethanol and methanol can engage in hydrogen bonding, enhancing solubility.[10][11] However, the solvent's self-association can also compete with solute-solvent interactions.

-

Molecular Size and Shape: The planar aromatic ring can participate in π-π stacking interactions, which are favored in aromatic solvents, but this effect is often secondary to polarity and hydrogen bonding.

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction, x) | Standard Deviation |

| Methanol | 25.0 | Record Value | Calculate Value | Record Value |

| Methanol | 37.0 | Record Value | Calculate Value | Record Value |

| Ethanol | 25.0 | Record Value | Calculate Value | Record Value |

| Ethanol | 37.0 | Record Value | Calculate Value | Record Value |

| Acetone | 25.0 | Record Value | Calculate Value | Record Value |

| Acetone | 37.0 | Record Value | Calculate Value | Record Value |

| Add other solvents | ... | ... | ... | ... |

Conclusion

Determining the solubility of 3-Cyanobenzenesulfonamide in organic solvents is a critical step for its application in research and development. This guide outlines a dual strategy that combines the predictive power of the Hansen Solubility Parameter framework for intelligent solvent screening with a detailed, robust shake-flask protocol for generating high-quality experimental data. By understanding the causal relationships between molecular structure, solvent properties, and experimental conditions, researchers can confidently and efficiently build a comprehensive solubility profile for this and other novel compounds.

References

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 3-Cyanobenzenesulfonamide: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of 3-Cyanobenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the significance of these physical constants, procedural intricacies, and data interpretation, ensuring scientific integrity and robust experimental outcomes.

Introduction: The Significance of 3-Cyanobenzenesulfonamide and its Physicochemical Properties

3-Cyanobenzenesulfonamide is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a sulfonamide (-SO₂NH₂) group. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The nitrile group, while contributing to the molecule's polarity and reactivity, is also present in numerous pharmaceuticals, often playing a key role in the molecule's interaction with biological targets.[3]

The melting and boiling points are critical physicochemical parameters that provide insights into the purity, stability, and processing characteristics of a compound. For a substance like 3-Cyanobenzenesulfonamide, which may serve as a precursor or an active pharmaceutical ingredient (API), accurate determination of these properties is paramount for quality control, formulation development, and ensuring compliance with regulatory standards. A sharp melting point range is a reliable indicator of high purity for a crystalline solid.[4] The boiling point, particularly for a high-melting solid, informs about its volatility and thermal stability, guiding decisions on purification methods like distillation and assessing the risk of decomposition at elevated temperatures.[2][5]

Physicochemical Data of 3-Cyanobenzenesulfonamide

A thorough literature review provides the following key physicochemical data for 3-Cyanobenzenesulfonamide.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₂S | [6] |

| Molecular Weight | 182.20 g/mol | [6] |

| Melting Point | 152 °C | [6] |

| Boiling Point | Not available (predicted to decompose) | N/A |

| CAS Number | 5413-83-2 | [7] |

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Experimental Methodology: Capillary Method

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.[8] It involves heating a small sample packed in a capillary tube and observing the temperature range over which it melts. This can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.

Caption: Workflow for melting point determination using the capillary method.

-

Sample Preparation:

-

Ensure the 3-Cyanobenzenesulfonamide sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[7]

-

Grind a small amount of the sample into a fine powder on a watch glass.[9]

-

Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[7]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9]

-

-

Apparatus Setup:

-

Securely clamp a Thiele tube to a ring stand.[1]

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.[1]

-

Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[10]

-

Insert the thermometer and capillary tube assembly into the Thiele tube through a bored cork or a stopper with a slit, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[7]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner using a back-and-forth motion.[7] The shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil bath.

-

For an unknown sample, a rapid preliminary heating can be done to get an approximate melting point.[11]

-

For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point (152°C for 3-Cyanobenzenesulfonamide), then reduce the heating rate to 1-2°C per minute.[11] A slow heating rate near the melting point is crucial for an accurate determination.[10]

-

Observe the sample closely through the oil bath.

-

Record the temperature at which the first drop of liquid appears (T_initial).[7]

-

Record the temperature at which the last solid crystal melts into a clear liquid (T_final).[7]

-

The melting point is reported as the range between T_initial and T_final.

-

-

Post-Measurement:

-

Allow the apparatus to cool completely before disassembling.

-

Dispose of the capillary tube in a designated glass waste container.

-

Part 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] For a high-melting-point solid like 3-Cyanobenzenesulfonamide, determining the boiling point at atmospheric pressure is often impractical due to the high temperatures required, which can lead to decomposition.[5] Therefore, vacuum distillation is the preferred method.

Theoretical Basis: Vacuum Distillation

Vacuum distillation is a technique performed at reduced pressure.[2] Lowering the pressure above a liquid decreases its boiling point.[5] This relationship is described by the Clausius-Clapeyron relation.[2] This method is indispensable for the purification or boiling point determination of substances that are thermally unstable or have very high boiling points at atmospheric pressure.[13]

Caption: Logical flow for determining the boiling point using vacuum distillation.

-

Safety Precautions:

-

Inspect all glassware for cracks or defects before use, as they can implode under vacuum.[3]

-

Always work behind a safety shield.

-

Ensure all joints are properly sealed and clamped.

-

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to minimize bumping), a condenser, a vacuum adapter, and a receiving flask.[3]

-

Place a stir bar in the distilling flask for smooth boiling. Boiling stones are ineffective under vacuum.[3]

-

Add the 3-Cyanobenzenesulfonamide sample to the distilling flask.

-

Lightly grease all ground-glass joints to ensure an airtight seal.[3]

-

Insert a thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump (e.g., a water aspirator or a mechanical pump). A manometer should be included in the system to measure the pressure.

-

-

Measurement:

-

Turn on the cooling water to the condenser.

-

Turn on the vacuum source and allow the system to evacuate. Wait until the pressure stabilizes at the desired level.[3]

-

Begin heating the distilling flask using a heating mantle or an oil bath.

-

Increase the temperature gradually until the sample begins to boil and the condensate ring rises to the thermometer bulb.

-

When the liquid is distilling at a steady rate (e.g., one drop per second), record the temperature on the thermometer and the pressure from the manometer. This temperature is the boiling point at that specific pressure.[5]

-

A pure compound should distill over a narrow temperature range, although fluctuations in pressure can cause the temperature to vary.[3]

-

-

Post-Measurement:

-

Remove the heat source and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.[3] Venting a hot system can cause air to rush in and potentially shatter the glassware or cause an explosion.

-

Once cool, slowly and carefully vent the system.

-

Turn off the vacuum pump and the cooling water.

-

Disassemble the apparatus.

-

Conclusion

The precise determination of the melting and boiling points of 3-Cyanobenzenesulfonamide is a fundamental aspect of its chemical characterization, with significant implications for its application in research and drug development. The melting point of 152 °C serves as a key identifier and a benchmark for purity. Due to its high melting point and potential for thermal degradation, the boiling point is best determined under reduced pressure using vacuum distillation. The detailed protocols provided in this guide, grounded in established chemical principles, offer a robust framework for obtaining accurate and reliable data, thereby upholding the principles of scientific integrity and contributing to the successful advancement of research and development endeavors.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ebulliometer. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. Retrieved from [Link]

-

GW Kent. (n.d.). Ebulliometers. Retrieved from [Link]

-

University of Utah Chemical Engineering. (n.d.). Ebulliometer. Retrieved from [Link]

-

Enartis. (n.d.). ALCOHOL BY EBULLIOMETER. Retrieved from [Link]

-

Exacta Wine & Beverage. (n.d.). Ebulliometers. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

-

BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

-

Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

-

Slideshare. (n.d.). Determination of boiling point and distillation. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

-

Slideshare. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Purdue University Division of Chemical Education. (n.d.). Melting Point, Freezing Point, Boiling Point. Retrieved from [Link]

-

Stenutz. (n.d.). 3-cyanobenzenesulfonamide. Retrieved from [Link]

-

ChemBK. (n.d.). Aminobenzenesulfonamide. Retrieved from [Link]

-

ACS Publications. (2020, May 21). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

Sources

- 1. timstar.co.uk [timstar.co.uk]

- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Melting Point, Freezing Point, Boiling Point [chemed.chem.purdue.edu]

- 5. Purification [chem.rochester.edu]

- 6. 3-cyanobenzenesulfonamide [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thiele tube - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Cyanobenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural elucidation of chemical entities is the bedrock of modern chemical research and drug development. This guide provides an in-depth technical analysis of 3-Cyanobenzenesulfonamide (C₇H₆N₂O₂S, MW: 182.2 g/mol ), a molecule featuring key functional groups relevant to medicinal chemistry. We will dissect the spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized, providing a robust framework for the characterization of similar small molecules.

Introduction to 3-Cyanobenzenesulfonamide

3-Cyanobenzenesulfonamide is a disubstituted aromatic compound containing a sulfonamide and a nitrile group at the meta positions. This arrangement precludes molecular symmetry, making each of the seven carbon atoms and four aromatic protons chemically distinct. Understanding the electronic interplay between the electron-withdrawing cyano (-CN) and sulfonamide (-SO₂NH₂) groups is critical for interpreting its spectral signatures. This guide will systematically explore these signatures to build a comprehensive structural profile.

Caption: Structure of 3-Cyanobenzenesulfonamide (C₇H₆N₂O₂S).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and experimental parameters is crucial for obtaining high-quality, interpretable NMR data.

-

Sample Preparation: Accurately weigh 10-20 mg of 3-Cyanobenzenesulfonamide for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1][2] DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the sample and avoid exchange of the acidic N-H protons.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to define the 0 ppm reference point.[2] Alternatively, the residual solvent peak can be used for referencing.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.[3]

-

-

Acquisition:

-

For ¹H NMR: Acquire data using a standard pulse sequence. A 45° pulse angle is often used to allow for a shorter relaxation delay (d1), optimizing experimental time.[4]

-

For ¹³C NMR: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. An inverse-gated decoupling sequence should be used if quantitative data is required to suppress the Nuclear Overhauser Effect (NOE).[3][4]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Caption: Standard workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Interpretation (Predicted)

The aromatic region (δ 7.0-9.0 ppm) is expected to be complex due to the meta-substitution pattern, which results in four distinct, coupled protons.

-

Aromatic Protons (4H, δ 7.8-8.5 ppm): Due to the strong electron-withdrawing nature of both the -SO₂NH₂ and -CN groups, all aromatic protons will be significantly deshielded and shifted downfield compared to benzene (δ 7.36 ppm).[5][6] The proton situated between the two substituents (at C2) is expected to be the most downfield, likely appearing as a narrow triplet or singlet-like peak. The other three protons will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) due to both ortho and meta coupling.[5]

-

Sulfonamide Protons (2H, δ ~7.5 ppm): The two protons on the nitrogen (-SO₂NH₂) are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Interpretation (Predicted)

A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as there are no elements of symmetry in the molecule.[7]

-

Aromatic Carbons (δ 110-150 ppm): Six unique signals are expected in this region.[8][9][10]

-

The two quaternary carbons directly attached to the substituents (C1 and C3) will be identifiable. The carbon attached to the sulfonamide group (C1) will be downfield, while the carbon attached to the cyano group (C3) will also be influenced. These peaks are often of lower intensity.[11]

-

The four CH carbons in the aromatic ring will resonate within the typical aromatic range. Their precise shifts are influenced by the electronic effects of the substituents.

-

-

Nitrile Carbon (δ ~117 ppm): The carbon of the cyano group (-C≡N) typically appears in a distinct region, slightly upfield of the main aromatic cluster.[10]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ ppm) | Assignment |

| ~8.5 | Ar-H (proton at C2) |

| 7.8 - 8.4 | Ar-H |

| ~7.5 | -SO₂H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, preferred method for solid samples as it requires minimal sample preparation.[13]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental contributions from the sample spectrum.

-

Sample Application: Place a small amount of the solid 3-Cyanobenzenesulfonamide powder directly onto the ATR crystal (typically diamond or germanium).

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.[14][15]

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: General workflow for ATR-FTIR spectroscopy.

IR Spectral Interpretation

The IR spectrum of 3-Cyanobenzenesulfonamide will be dominated by absorptions from its three key structural motifs: the sulfonamide, the nitrile, and the aromatic ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3350 - 3250 | -SO₂NH₂ | N-H Asymmetric & Symmetric Stretch | Medium |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium-Weak |

| 2240 - 2220 | -C≡N | C≡N Stretch | Strong, Sharp |

| 1600, 1580, 1475 | Aromatic C=C | C=C Ring Stretch | Medium-Weak |

| 1350 - 1310 | -SO₂NH₂ | S=O Asymmetric Stretch | Strong |

| 1170 - 1145 | -SO₂NH₂ | S=O Symmetric Stretch | Strong |

| 810 - 750 | Aromatic C-H | C-H Out-of-plane Bend (meta) | Strong |

-

Sulfonamide Group: Look for two distinct, strong peaks for the S=O asymmetric (~1330 cm⁻¹) and symmetric (~1160 cm⁻¹) stretches.[16][17][18] Additionally, two N-H stretching bands should appear in the 3350-3250 cm⁻¹ region.[19]

-

Nitrile Group: A very characteristic strong and sharp absorption peak is expected in the 2240-2220 cm⁻¹ range, which is indicative of the C≡N triple bond stretch.[20][21][22][23] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower frequency compared to aliphatic nitriles.[21][23]

-

Aromatic Ring: Aromatic C-H stretches will appear just above 3000 cm⁻¹.[22] Characteristic C=C ring stretching "skeletal" bands will be visible around 1600, 1580, and 1475 cm⁻¹. Strong C-H out-of-plane bending bands in the 810-750 cm⁻¹ region will help confirm the meta-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing pure compounds or components of a mixture.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water.[24]

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or first separated using a liquid chromatography column to ensure purity.

-

Ionization: The sample is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion ([M+H]⁺) is selected in the first mass analyzer, subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon), and the resulting fragment ions are analyzed in a second mass analyzer.[25]

Caption: Workflow for LC-MS/MS structural analysis.

Mass Spectrum Interpretation

-

Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 183. The molecular weight of 182 is an even number, which is consistent with the Nitrogen Rule for a molecule containing an even number of nitrogen atoms (two).

-

Key Fragmentation Pathways: Aromatic sulfonamides exhibit characteristic fragmentation patterns. The most significant and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[25][26][27]

-

[M+H]⁺ → [M+H - SO₂]⁺: m/z 183 → m/z 119. This rearrangement and loss is a hallmark of aromatic sulfonamides.[25][26]

-

Loss of Sulfonamide Group: Cleavage of the C-S bond can lead to the loss of the •SO₂NH₂ radical (80 Da), resulting in a cyanophenyl cation at m/z 102.

-

Loss of Amine: Loss of ammonia (NH₃) from the protonated sulfonamide can also occur, leading to a fragment at m/z 166.

-

Caption: Predicted major fragmentation pathways for 3-Cyanobenzenesulfonamide.

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 183 | [M+H]⁺ | - |

| 119 | [C₇H₇N₂]⁺ | SO₂ |

| 102 | [C₇H₄N]⁺ | •SO₂NH₂ |

| 166 | [C₇H₄NO₂S]⁺ | NH₃ |

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the complete structural confirmation of 3-Cyanobenzenesulfonamide.[12][28][29] IR spectroscopy rapidly confirms the presence of the key nitrile and sulfonamide functional groups. Mass spectrometry verifies the molecular weight and reveals diagnostic fragmentation patterns, notably the loss of SO₂. Finally, NMR spectroscopy provides the definitive atomic connectivity and detailed electronic environment of the C-H framework. This multi-technique approach ensures the highest level of scientific integrity and is an essential workflow in modern chemical research and development.

References

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

-

JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

-

Hu, L., et al. (2017). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. StudyPulse. [Link]

- Unknown Author. (n.d.).

-

Li, T. R., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Scribd. [Link]

-

Baxter, J. N., et al. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society. [Link]

-

Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Southern Illinois University. (n.d.). Protocols | Mass Spectrometry Facility. [Link]

-

Rege, K., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. [Link]

-

Nguyen, T. P. T., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews. [Link]

-

Hu, L., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Jasperse, C. (n.d.).

-